3-Ethoxysalicylaldehyde chemical properties and structure
3-Ethoxysalicylaldehyde chemical properties and structure
An In-depth Technical Guide to 3-Ethoxysalicylaldehyde: Chemical Properties and Structure
Abstract
3-Ethoxysalicylaldehyde, also known as 3-ethoxy-2-hydroxybenzaldehyde, is an aromatic organic compound with significant applications in synthetic chemistry. Its unique structure, featuring adjacent hydroxyl, aldehyde, and ethoxy functional groups on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly Schiff bases and their metal complexes. This document provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of 3-Ethoxysalicylaldehyde, intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identification
3-Ethoxysalicylaldehyde is a substituted salicylaldehyde. The core structure consists of a benzene ring functionalized with an aldehyde group (-CHO) and a hydroxyl group (-OH) in the ortho position (positions 1 and 2, respectively). An ethoxy group (-OCH2CH3) is substituted at the 3-position.[1] This arrangement of functional groups is key to its reactivity, particularly in the formation of ligands for coordination chemistry.[1]
Key identifiers for 3-Ethoxysalicylaldehyde are listed below:
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IUPAC Name : 3-Ethoxy-2-hydroxybenzaldehyde
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Synonyms : o-Ethylvanillin, 3-Ethoxysalicylaldehyde[2][3][4]
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EC Number : 207-765-1
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Linear Formula : C₂H₅OC₆H₃-2-(OH)CHO
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SMILES : O(CC)C1=C(O)C(C=O)=CC=C1[1]
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InChI Key : OFQBYHLLIJGMNP-UHFFFAOYSA-N[1]
Physicochemical Properties
3-Ethoxysalicylaldehyde is typically a light yellow to brown crystalline solid or powder at room temperature, though it can also appear as a pale yellow liquid.[1][2] It possesses a characteristic aromatic odor.[1] The compound is soluble in various organic solvents, including methanol (B129727) and ethanol (B145695), but has limited solubility in water.[1][2]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Ethoxysalicylaldehyde
| Property | Value | References |
| Molecular Weight | 166.17 g/mol | [3] |
| Melting Point | 66-68 °C | [4] |
| Boiling Point | 263-264 °C | [4] |
| Density | 1.1097 g/cm³ (estimate) | [4] |
| pKa | 8.30 ± 0.10 (Predicted) | [4] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Solubility in water | Slightly soluble | [2] |
| Solubility in organic solvents | Soluble in methanol, ethanol, ether | [1][2] |
Spectroscopic Profile
The structure of 3-Ethoxysalicylaldehyde can be confirmed using standard spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the ethoxy group. A representative spectrum shows the expected shifts and splitting patterns confirming the molecular structure.[5]
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Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands for the different functional groups. Key peaks include a broad band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the aldehyde, and bands corresponding to C-O stretching and aromatic C-H and C=C vibrations.
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Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
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UV-Vis Spectroscopy : UV-Visible spectroscopy reveals the electronic transitions within the molecule, characteristic of its aromatic system.
Comprehensive spectral data, including NMR, FTIR, MS, and UV-Vis, are available in public databases such as SpectraBase.[6]
Chemical Reactivity and Applications
The primary utility of 3-Ethoxysalicylaldehyde in research and industry lies in its role as a precursor for synthesizing sophisticated organic molecules.[7]
Schiff Base Synthesis
The most prominent application is the preparation of Schiff base ligands.[7] The aldehyde group readily undergoes condensation reactions with primary amines to form an imine (or azomethine) group (-C=N-). The proximity of the hydroxyl and ethoxy groups allows for the formation of multidentate ligands that can coordinate with various metal ions. These Schiff base metal complexes have applications in:
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Catalysis : They can act as homogeneous catalysts in various chemical transformations.[7]
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Medicinal Chemistry : Derivatives have shown potential biological activities, including antibacterial properties.[1]
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Materials Science : They are used in the development of advanced materials with specific optical or magnetic properties.[4]
A general workflow for the synthesis of Schiff bases from 3-Ethoxysalicylaldehyde is depicted below.
Caption: General synthesis of a Schiff base ligand.
Experimental Protocols
Mechanochemical Synthesis of a Schiff Base
This protocol is adapted from a solvent-free method for synthesizing Schiff bases from 3-ethoxysalicylaldehyde and primary aromatic amines.[5] This "green chemistry" approach is efficient and reduces waste.
Objective : To synthesize a Schiff base via a solvent-free, mechanochemical reaction.
Materials :
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3-Ethoxysalicylaldehyde
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A primary aromatic amine (e.g., aniline)
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Mortar and pestle or a ball mill
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CDCl₃ for NMR analysis
Procedure :
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Equimolar amounts of 3-ethoxysalicylaldehyde and the chosen primary aromatic amine are placed into a mortar.
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The solid mixture is ground vigorously with a pestle at room temperature for a specified time (e.g., 10-20 minutes). The progress of the reaction can often be observed by a change in color and texture of the mixture.
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For reactions conducted in a ball mill, the reactants are placed in the milling vessel with grinding balls and milled at high speed.
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After grinding, the resulting product mixture is collected directly from the vessel.
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The crude product can be analyzed directly. For purification, recrystallization from a suitable solvent like ethanol may be performed.
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The structure of the synthesized Schiff base is confirmed by spectroscopic methods, such as ¹H NMR, to verify the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.[5]
The workflow for this environmentally friendly synthesis method is illustrated below.
Caption: Workflow for mechanochemical Schiff base synthesis.
Safety and Handling
3-Ethoxysalicylaldehyde is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[8] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]
Table 2: Hazard Identification and Safety Information
| Identifier | Description | References |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][9] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, N95 dust mask, lab coat | |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Air sensitive. | [2][4] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]
Conclusion
3-Ethoxysalicylaldehyde is a valuable and versatile building block in organic synthesis. Its well-defined chemical structure and predictable reactivity make it an essential precursor for the development of Schiff base ligands and their coordination complexes. These derivatives are of significant interest in catalysis, medicinal chemistry, and materials science. A thorough understanding of its physicochemical properties and adherence to proper safety protocols are crucial for its effective and safe utilization in research and development.
References
- 1. CAS 492-88-6: 3-Ethoxysalicylaldehyde | CymitQuimica [cymitquimica.com]
- 2. 3-Ethoxysalicylaldehyde | 492-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 3-Ethoxysalicylaldehyde | 492-88-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-乙氧基水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
